molecular formula C21H26BrNO4 B3000603 Methylnaltrexone D3 (Bromide) CAS No. 1131456-47-7

Methylnaltrexone D3 (Bromide)

Número de catálogo B3000603
Número CAS: 1131456-47-7
Peso molecular: 439.364
Clave InChI: IFGIYSGOEZJNBE-NJKPUNJJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methylnaltrexone Bromide is a medication used to treat constipation caused by opioids (narcotic pain medicines), in adults with long-lasting pain that is not caused by cancer, or in patients with long-lasting pain caused by a previous cancer or its treatment who do not need weekly increases in opioid dosage . It is a peripheral mu-opioid receptor antagonist that cannot cross the blood-brain barrier . It reverses many opioid side-effects without interfering with pain relief .


Molecular Structure Analysis

Methylnaltrexone Bromide has a molecular formula of C21H26BrNO4 . Its average mass is 436.339 Da and its monoisotopic mass is 435.104523 Da .


Chemical Reactions Analysis

Methylnaltrexone Bromide is a peripheral acting mu-opioid receptor antagonist . It acts on the gastrointestinal tract to decrease opioid-induced constipation without producing analgesic effects or withdrawal symptoms . It is also a weak CYP2D6 inhibitor .


Physical And Chemical Properties Analysis

Methylnaltrexone Bromide has a molecular formula of C21H26BrNO4 . Its average mass is 436.34 . It is a quaternary derivative of naltrexone . Attaching the methyl group to the amine of naltrexone forms Methylnaltrexone, a compound with greater polarity and lower lipid solubility than naltrexone .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Tolerance

Methylnaltrexone bromide (methylnaltrexone) is a quaternary opioid antagonist with limited ability to cross the blood-brain barrier. It has shown potential in reversing peripheral side effects of opioids like decreased gastrointestinal motility, without affecting the central analgesic effects. A study demonstrated methylnaltrexone's safety and tolerance in healthy humans at various doses, highlighting its potential as a clinically useful compound for preventing and treating opioid-induced side effects (Foss et al., 1997).

Opioid-Induced Constipation Treatment

Methylnaltrexone has been effective in treating opioid-induced constipation (OIC). It acts as a selective peripheral Mu-receptor antagonist, allowing it to alleviate constipation without interfering with central opioid analgesia or precipitating opioid withdrawal (Abarca et al., 2010); (Licup & Baumrucker, 2011); (Meerveld & Standifer, 2008).

Pharmacokinetic Behavior

Studies show that methylnaltrexone has high bioavailability after subcutaneous administration, a terminal half-life of approximately 8–9 hours, minimal metabolism, and elimination through renal and non-renal routes, making it predictable and effective for clinical use in treating OIC in patients with advanced medical illness (Rotshteyn et al., 2011).

Molecular Structure Analysis

The molecular structure of methylnaltrexone bromide, described as (3R,4R,4aS,7aR,12bS)-3-Cyclopropylmethyl-4a,9-dihydroxy-3-methyl-7-oxo-2,3,4,4a,5,6,7,7a-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium bromide, was investigated, contributing to a better understanding of its chemical properties and potential applications (Chen et al., 2012).

Clinical Effectiveness in Advanced Illness

Methylnaltrexone bromide is widely recognized for its efficacy and safety in treating OIC in adults with advanced illness undergoing palliative care, with both subcutaneous injection and oral dosage forms available. However, more evidence is needed in specific populations such as pregnant women, pediatrics, and the elderly (Mozaffari et al., 2018).

Mecanismo De Acción

Methylnaltrexone is a peripherally-acting μ-opioid antagonist that acts on the gastrointestinal tract to inhibit opioid-induced decrease in gastric motility and transit time . Because methylnaltrexone is a quaternary derivative of naltrexone, it produces its gastrointestinal effects without producing analgesic effects or withdrawal symptoms as it does not cross the blood-brain-barrier .

Direcciones Futuras

A Phase 2 investigator-initiated study of Methylnaltrexone Bromide (MNTX) in patients with resectable head and neck squamous cell carcinoma was announced on March 6, 2024 . The trial is designed to evaluate the potential of treating oral cavity squamous cell carcinoma patients with MNTX .

Propiedades

IUPAC Name

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-(trideuteriomethyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4.BrH/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13;/h4-5,12,16,19,25H,2-3,6-11H2,1H3;1H/t16-,19+,20+,21-,22?;/m1./s1/i1D3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGIYSGOEZJNBE-NJKPUNJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.